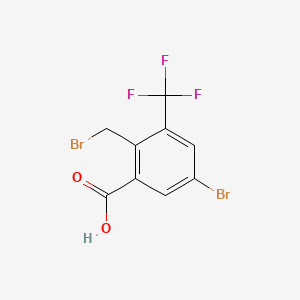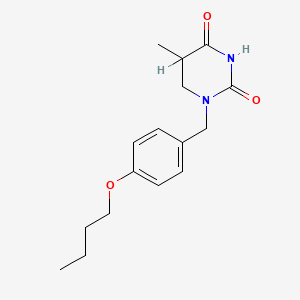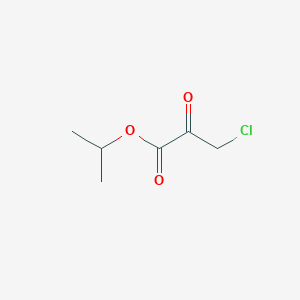
Isopropyl 3-chloro-2-oxopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-chloro-2-oxopropionate: is an organic compound with the molecular formula C6H9ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl 3-chloro-2-oxopropionate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 3-chloro-2-oxopropionate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopropionate.
Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Isopropyl 3-hydroxy-2-oxopropionate.
Reduction: Isopropyl 3-hydroxy-2-oxopropionate.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Isopropyl 3-chloro-2-oxopropionate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of esters and other derivatives.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of isopropyl 3-chloro-2-oxopropionate involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical behavior.
Comparaison Avec Des Composés Similaires
Isopropyl chloride: Similar in structure but lacks the oxo group.
Ethyl 3-chloro-2-oxopropionate: Similar but with an ethyl group instead of an isopropyl group.
Methyl 3-chloro-2-oxopropionate: Similar but with a methyl group instead of an isopropyl group.
Uniqueness: Isopropyl 3-chloro-2-oxopropionate is unique due to its specific reactivity and the presence of both the isopropyl and oxo groups. This combination makes it particularly useful in organic synthesis and industrial applications where specific reactivity is required.
Propriétés
Numéro CAS |
942148-14-3 |
|---|---|
Formule moléculaire |
C6H9ClO3 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
propan-2-yl 3-chloro-2-oxopropanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 |
Clé InChI |
RQOOVCWDDNTQMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
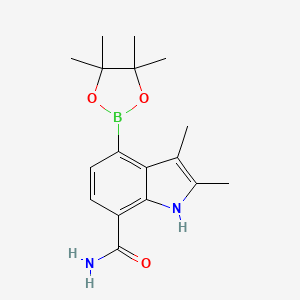
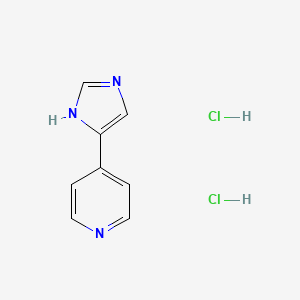

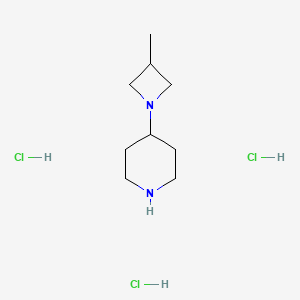
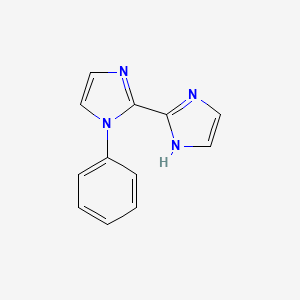

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)

